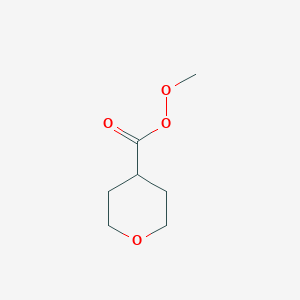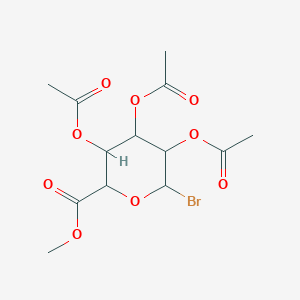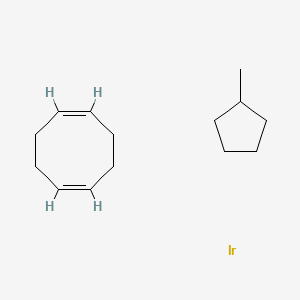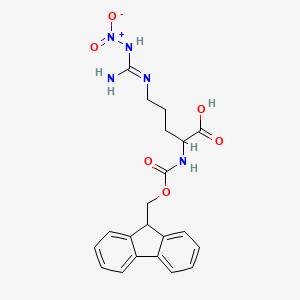![molecular formula C34H42O18 B13399737 [2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate](/img/structure/B13399737.png)
[2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate” is a complex organic molecule that features multiple hydroxyl groups, a benzoate ester, and a phenylprop-2-enoyloxymethyl moiety. This compound is likely to exhibit interesting chemical properties due to its diverse functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and possibly glycosylation reactions. A plausible synthetic route could start with the preparation of the benzoate ester, followed by the sequential addition of the various sugar moieties and the phenylprop-2-enoyloxymethyl group. Each step would require careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve advanced techniques such as automated synthesis and the use of biocatalysts. The scalability of the synthesis would depend on the efficiency of each step and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The ester and carbonyl groups can be reduced to alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
This compound could have a wide range of applications in scientific research due to its complex structure and diverse functional groups
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The hydroxyl groups could form hydrogen bonds with proteins or nucleic acids, while the benzoate ester and phenylprop-2-enoyloxymethyl moiety could interact with hydrophobic pockets in enzymes or receptors. These interactions could modulate the activity of the target molecules and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] acetate
- [2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] propionate
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure could result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C34H42O18 |
|---|---|
Molekulargewicht |
738.7 g/mol |
IUPAC-Name |
[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C34H42O18/c35-13-19-23(39)26(42)28(44)32(47-19)49-29-27(43)24(40)20(14-36)48-33(29)52-34(16-46-22(38)12-11-17-7-3-1-4-8-17)30(25(41)21(15-37)51-34)50-31(45)18-9-5-2-6-10-18/h1-12,19-21,23-30,32-33,35-37,39-44H,13-16H2 |
InChI-Schlüssel |
DROBWYUEFJGJMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)



![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)




![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]pro](/img/structure/B13399717.png)
![ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide](/img/structure/B13399720.png)

![1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel](/img/structure/B13399736.png)
